![molecular formula C22H20N6O2 B2972487 1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921513-23-7](/img/structure/B2972487.png)
1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial Activity
Pyrazole-bearing compounds, which include the given compound, are known for their potent antileishmanial activities . These compounds have shown promising results against Leishmania aethiopica, a clinical isolate responsible for causing leishmaniasis .
Antimalarial Activity
The compound has also been associated with antimalarial activities . In particular, it has shown significant inhibition effects against Plasmodium berghei, a parasite that causes malaria .
Anticancer Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives, which are structurally similar to the given compound, have been studied for their anticancer activities . These compounds could potentially be used in the development of new anticancer drugs .
Antimicrobial Activity
These compounds have also been associated with antimicrobial activities . They could potentially be used in the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown promising results as analgesic and anti-inflammatory agents . This suggests that the given compound could potentially have similar effects .
Enzyme Inhibitor
These compounds have been studied for their inhibitory effects on various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the given compound could potentially be used as an enzyme inhibitor .
Antitubercular Agent
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have also been associated with antitubercular activities . This suggests that the given compound could potentially be used in the treatment of tuberculosis .
Antifungal Activity
Triazole analogues, which include the given compound, have demonstrated in vitro activity towards all fungi . This suggests that the compound could potentially be used in the development of new antifungal drugs .
properties
IUPAC Name |
1,3-dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-14-8-7-9-15(12-14)13-27-17-19(25(2)22(30)26(3)20(17)29)28-18(23-24-21(27)28)16-10-5-4-6-11-16/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEKMKQUCJCYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16809462 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.